{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid is an organic compound with the molecular formula C9H6F3NO5S and a molecular weight of 297.21 g/mol This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a sulfinyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
The synthesis of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 4-(trifluoromethyl)phenylacetic acid to introduce the nitro group, followed by sulfoxidation to attach the sulfinyl group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and oxidizing agents such as hydrogen peroxide for sulfoxidation .
Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar compounds to {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid include:
{[2-Nitro-4-(trifluoromethyl)phenyl]sulfonyl}acetic acid: Differing by the oxidation state of the sulfur atom.
{[2-Amino-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid: Differing by the reduction of the nitro group to an amino group.
{[2-Nitro-4-(methyl)phenyl]sulfinyl}acetic acid: Differing by the substitution of the trifluoromethyl group with a methyl group.
The uniqueness of this compound lies in its combination of functional groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO5S/c10-9(11,12)5-1-2-7(6(3-5)13(16)17)19(18)4-8(14)15/h1-3H,4H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJUVGJXBGUUER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])S(=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361703 |
Source
|
Record name | {[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]SULFINYL}ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957372-02-0 |
Source
|
Record name | {[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]SULFINYL}ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.